molecular formula C19H19ClN4O4 B086666 Disperse Red 13 acrylate CAS No. 10462-94-9

Disperse Red 13 acrylate

Cat. No.: B086666
CAS No.: 10462-94-9
M. Wt: 402.8 g/mol
InChI Key: MXXVPCCKVUYGHS-UHFFFAOYSA-N
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Description

Disperse Red 13 acrylate is a synthetic organic compound known for its vibrant color and applications in various fields. This compound is often used as a dye due to its azo group, which is responsible for its intense coloration.

Biochemical Analysis

Biochemical Properties

It is known that azo dyes, such as Disperse Red 13 Acrylate, can be reduced to aromatic amines by the intestinal microflora or liver enzymes This suggests that this compound may interact with various enzymes and proteins within the body, potentially influencing biochemical reactions

Metabolic Pathways

The metabolic pathways involving this compound are not well defined. It is known that azo dyes can be metabolized by the intestinal microflora or liver enzymes , suggesting that this compound may be involved in similar pathways

Preparation Methods

The synthesis of Disperse Red 13 acrylate involves several steps. The starting materials typically include 2-chloro-4-nitroaniline and N-ethylaniline. The synthesis process involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethylaniline to form the azo compound. This intermediate is then reacted with ethyl acrylate under basic conditions to yield the final product .

Chemical Reactions Analysis

Disperse Red 13 acrylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.

    Biology: Employed in staining techniques to visualize biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing synthetic fibers

Biological Activity

Disperse Red 13 acrylate is a synthetic organic compound widely used in the textile industry due to its vibrant color and unique chemical structure. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mutagenicity, and potential applications in photodynamic therapy.

This compound has the following chemical characteristics:

  • Chemical Formula : C16_{16}H17_{17}ClN4_{4}O3_{3}
  • Molecular Weight : 348.784 g/mol
  • Melting Point : 122-129 °C
  • Boiling Point : 547.7 °C
  • Density : 1.31 g/cm³

These properties contribute to its behavior in various biological systems and applications.

Cytotoxicity and Mutagenicity

Research indicates that this compound exhibits cytotoxic effects on certain cell lines. A study comparing Disperse Red 1 and Disperse Red 13 found that both dyes tested positive for mutagenicity in Salmonella assays, suggesting they induce frame-shift mutations. The presence of chlorine in Disperse Red 13 reduced its mutagenicity compared to Disperse Red 1, indicating that structural modifications can significantly influence biological activity .

Table 1: Comparison of Cytotoxicity and Mutagenicity

CompoundCytotoxicityMutagenicity (Salmonella Assay)Remarks
Disperse Red 1YesPositiveHigher mutagenicity
Disperse Red 13YesPositiveReduced mutagenicity due to Cl

Interaction with Biological Membranes

This compound has been shown to interact with biological membranes, which can affect cellular uptake and toxicity profiles. This interaction is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Photodynamic Therapy Potential

There is ongoing research into the use of this compound as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. Initial studies suggest that this compound may have potential in this area, although further research is needed to establish its efficacy and safety.

Case Study 1: Cytotoxic Effects on HepG2 Cells

A study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results showed a significant reduction in cell viability at higher concentrations, indicating potential applications in cancer treatment but also raising concerns about safety and handling due to its irritant properties .

Case Study 2: Environmental Impact Assessment

Research has highlighted the environmental concerns associated with azo dyes like this compound. The degradation products of these dyes pose risks to aquatic life, as shown in toxicity assays using daphnids. This underscores the need for careful assessment of both the biological activity and environmental impact of such compounds .

Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXVPCCKVUYGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401336
Record name Disperse Red 13 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10462-94-9
Record name Disperse Red 13 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does Disperse Red 13 acrylate play in achieving all-optical tunability in these metamaterials?

A1: this compound, an azobenzene derivative, is key to achieving all-optical tunability in these metamaterials due to its photoisomerization properties. [, ] When incorporated into the metamaterial structure, this compound exhibits a significant change in its refractive index upon exposure to light. [, ] This light-induced refractive index change enables the manipulation of plasmonic resonances within the metamaterial, leading to tunable optical properties. [, ]

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